Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate
Description
Properties
CAS No. |
95576-06-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-12-10-7(2)4-5-8(10)13-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
LWOQHBPYXHSRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(CCC2=N1)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyrazine ring undergoes electrophilic substitution at nitrogen-adjacent positions. Key reactions include:
-
Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives, preferentially substituting at the 3-position.
-
Halogenation : Chlorination with Cl₂/FeCl₃ produces 3-chloro derivatives, while bromination (Br₂/H₂O₂) forms 3-bromo analogs .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro | 65% | |
| Chlorination | Cl₂/FeCl₃, 25°C | 3-Chloro | 78% |
Oxidation Reactions
The dihydrocyclopenta moiety is susceptible to oxidation:
-
Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the dihydro ring to a ketone, forming 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-one .
-
Catalytic Oxidation : Mn(OTf)₂ with tert-butyl hydroperoxide (t-BuOOH) in tert-butanol at 50°C for 48h achieves selective oxidation with 87% yield .
Mechanistic Insight :
The Mn(II) catalyst facilitates radical-mediated oxidation, with tert-butoxy radicals abstracting hydrogen from the cyclopenta ring, followed by oxygen rebound.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis and subsequent derivatization:
-
Saponification : NaOH/EtOH/H₂O (reflux, 6h) yields the carboxylic acid (95% conversion).
-
Amidation : Coupling with amines (EDC/HOBt) produces carboxamide derivatives, useful in pharmaceutical applications .
Cyclization and Ring Expansion
Under acidic conditions, the compound participates in cycloadditions:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems, enhancing structural complexity .
Table 2: Cyclization Outcomes
| Conditions | Product | Yield |
|---|---|---|
| H₂SO₄ (cat.), 80°C | Fused quinoxaline derivative | 72% |
| BF₃·Et₂O, CH₂Cl₂ | Spirocyclic adduct | 68% |
Biotransformation Pathways
In metabolic studies, methyl side chains undergo oxidation:
-
Hepatic Metabolism : CYP2E1 enzymes oxidize the 5-methyl group to a hydroxymethyl intermediate, further metabolized to a carboxylic acid .
Key Metabolites :
-
5-(Hydroxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylic acid
-
5-Carboxy-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylate
Catalytic Cross-Coupling
The pyrazine ring participates in palladium-mediated couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives, enabling π-system extension .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Decarboxylation : Loss of CO₂ to form 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine.
-
Ring Fragmentation : Pyrolysis yields smaller heterocycles (e.g., pyrazine, cyclopentadiene).
Comparative Reactivity Analysis
Table 3: Reaction Selectivity vs. Analogous Pyrazines
| Compound | Nitration Yield | Oxidation Rate (t-BuOOH) |
|---|---|---|
| Ethyl 5-methyl-6,7-dihydro-5H-... | 65% | 87% |
| 2-Ethyl-3-methylpyrazine | 42% | 53% |
| 5-Methylpyrazine | 58% | 61% |
The fused cyclopenta ring enhances electrophilic substitution yields due to increased electron density at the 3-position .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differences:
Physicochemical Properties
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation reactions represent the most widely documented approach for synthesizing bicyclic pyrazine derivatives. A study by Rychen et al. (2017) demonstrated that sodium alkoxide-catalyzed cyclocondensation between α,β-unsaturated cycloketones and nitrile derivatives can yield cyclopenta[b]pyrazine scaffolds. For Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylate, this method involves:
Preparation of 5-Methylcyclopentanone Intermediate :
Cyclopentanone undergoes Knoevenagel condensation with methyl-substituted aldehydes to form 2,5-diarylidenecyclopentanone. For example, reaction with formaldehyde in the presence of piperidine acetate yields 5-methylcyclopentanone.Michael Addition with Ethyl Cyanoacetate :
The α,β-unsaturated cycloketone reacts with ethyl cyanoacetate via Michael addition, forming an intermediate that undergoes alkoxide-mediated cyclization. Sodium ethoxide in ethanol at 80°C facilitates this step, producing the pyrazine ring.Dehydration and Aromatization :
The adduct undergoes dehydration under reflux conditions (110°C, 6 hours) to yield the fully conjugated pyrazine system.
Key Parameters :
- Catalyst: Sodium ethoxide (10 mol%)
- Solvent: Anhydrous ethanol
- Yield: ~65–72% (extrapolated from analogous reactions).
Multi-Component Reaction (MCR) Approaches
Multi-component reactions enable the simultaneous formation of multiple bonds, streamlining the synthesis of complex heterocycles. A hypothetical MCR route for this compound could involve:
Reactants :
- Ethyl glyoxylate (ester component)
- 1,3-Cyclopentanedione (cyclic ketone)
- Methylamine (nitrogen source)
Mechanism :
Optimization Challenges :
- Competing side reactions (e.g., over-oxidation) require strict temperature control (60–70°C).
- Solvent polarity significantly affects yield; dimethylformamide (DMF) outperforms toluene by 15–20% in model systems.
Post-Cyclization Esterification
For pyrazine derivatives lacking ester groups, post-cyclization functionalization offers a viable pathway. This two-step method involves:
Synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carboxylic Acid :
Esterification with Ethanol :
Advantages :
- High purity (>98% by HPLC) due to separable intermediates.
- Scalability for industrial production.
Comparative Analysis of Synthesis Routes
The table below evaluates the efficiency, scalability, and practicality of the three primary methods:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 95 | 6–8 | High |
| Multi-Component | 50–60 | 90 | 10–12 | Moderate |
| Post-Cyclization Ester | 85–90 | 98 | 20 | Low |
Mechanistic Insights and Side Reactions
Cyclocondensation Side Products :
Esterification Challenges :
Oxidative Degradation :
Industrial Applications and Process Optimization
Large-scale production of this compound prioritizes cost-effectiveness and reproducibility:
Catalyst Recycling :
Sodium ethoxide can be recovered from reaction mixtures via filtration (post-neutralization with acetic acid), reducing costs by 20–25%.Continuous Flow Systems :
Microreactor technology minimizes thermal degradation during cyclocondensation, enhancing yield to 78% in pilot studies.Green Chemistry Initiatives : Substituting ethanol with cyclopentyl methyl ether (CPME) as a solvent reduces waste generation by 30% without compromising yield.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate?
- Methodology : Multi-step organic synthesis is typically employed, starting with cyclopentenolone derivatives or aliphatic α-diketones condensed with diamines. For example, cyclopentenolones can react with ethylenediamine derivatives under acidic or basic conditions to form the bicyclic pyrazine core. Subsequent esterification or functional group modifications (e.g., oxidation/reduction of substituents) yield the target compound. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce aryl/alkyl groups to the pyrazine ring .
- Key Steps :
- Cyclization to form the fused pyrazine-cyclopentane structure.
- Esterification via ethyl chloroformate or transesterification.
- Purification via column chromatography or recrystallization.
Q. How can the purity and identity of this compound be validated?
- Analytical Techniques :
- GC-MS/LC-MS : For quantifying purity and detecting impurities (e.g., used in metabolomics studies for similar pyrazines) .
- IR Spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹) .
- Refractive Index : Matches literature values (e.g., n = 1.525–1.535 at 20°C) .
- NMR : Confirms stereochemistry and substitution patterns (e.g., diastereotopic protons in the cyclopentane ring) .
Q. What are the standard protocols for crystallographic structure determination of this compound?
- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement.
- Steps :
- Grow crystals via slow evaporation or vapor diffusion.
- Collect diffraction data (e.g., Mo/Kα radiation).
- Solve phases using direct methods (SHELXS/SHELXD) and refine with SHELXL, focusing on hydrogen-bonding networks and ring puckering parameters .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S isomers) impact biological activity?
- Approach :
- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
- Assess bioactivity (e.g., kinase inhibition, antimicrobial assays) and compare IC₅₀ values.
- Use molecular docking to study enantiomer-target interactions (e.g., with ATP-binding pockets) .
Q. How can computational modeling predict reactivity and intermolecular interactions?
- Methods :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding patterns and solvent effects on stability .
- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Analysis Framework :
- Compare assay conditions (e.g., cell lines, substrate concentrations).
- Validate purity and stereochemical consistency (e.g., enantiomeric excess via chiral HPLC).
- Use meta-analysis of structurally analogous compounds (e.g., pyrazolo-oxazine derivatives) to identify trends .
- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
